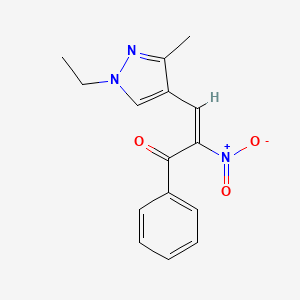
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE
Overview
Description
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is an organic compound that belongs to the class of nitroalkenes. Nitroalkenes are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring, a nitro group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Nitro derivatives, nitroso compounds
Reduction: Amines
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other functionalized organic molecules.
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The nitro group and pyrazole ring could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and structural features. The presence of the ethyl and methyl groups on the pyrazole ring, along with the nitro and phenyl groups, gives it distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-17-10-13(11(2)16-17)9-14(18(20)21)15(19)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSDDEGGBAPSDI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C(\C(=O)C2=CC=CC=C2)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4806043.png)
![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide](/img/structure/B4806050.png)
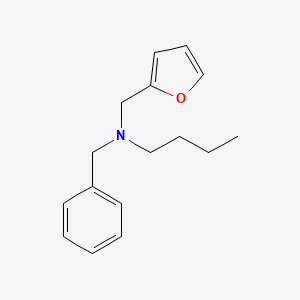
![(5-ETHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4806064.png)
![N-(2,6-DIMETHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4806068.png)
![4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID](/img/structure/B4806082.png)
![ethyl 4-{[(2-{[benzyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B4806093.png)
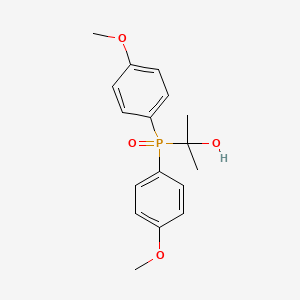
![3-(4-ethylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4806111.png)
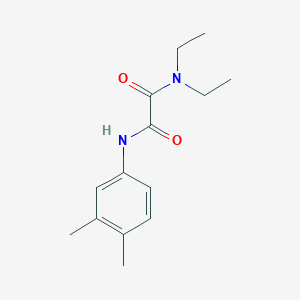
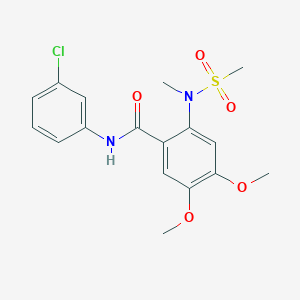

![isopropyl 3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B4806131.png)
![N-[3-(pentanoylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B4806141.png)
